molecular formula C17H20N4O2 B7553157 1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid

1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid

Cat. No. B7553157
M. Wt: 312.37 g/mol
InChI Key: GQMRVSHYUVVPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid, also known as MDPV, is a synthetic cathinone that belongs to the pyrovalerone class of compounds. MDPV is a potent psychoactive substance that is known to cause stimulant effects.

Mechanism of Action

1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the dopamine transporter and prevents the reuptake of dopamine, leading to an increase in dopamine release. This increase in dopamine release is responsible for the stimulant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to cause a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. This compound also causes an increase in locomotor activity and stereotypy. Long-term use of this compound has been shown to cause neurotoxicity and damage to the dopamine system.

Advantages and Limitations for Lab Experiments

1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid is a useful tool for investigating the effects of synthetic cathinones on the central nervous system. It has a high affinity for the dopamine transporter and produces stimulant effects similar to other synthetic cathinones. However, the use of this compound in lab experiments is limited due to its potential for abuse and neurotoxicity.

Future Directions

There are several future directions for research on 1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid. One area of research is the development of new synthetic cathinones that have less potential for abuse and neurotoxicity. Another area of research is the investigation of the long-term effects of this compound on the dopamine system. Additionally, more research is needed on the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems.

Synthesis Methods

1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid can be synthesized using various methods, including the Leuckart reaction, reductive amination, and oxidative coupling. The most common method used for the synthesis of this compound is the Leuckart reaction. In this method, 1-phenyl-2-propanone is reacted with hydroiodic acid and red phosphorus to produce N-methyl-1-phenyl-2-propanone. This compound is then reacted with pyridine and urea to produce this compound.

Scientific Research Applications

1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid has been extensively studied for its psychoactive effects. It is commonly used as a research chemical to investigate the effects of synthetic cathinones on the central nervous system. This compound has been shown to have a high affinity for the dopamine transporter, which leads to an increase in dopamine release. This increase in dopamine release is responsible for the stimulant effects of this compound.

properties

IUPAC Name

1-(5,6-dimethyl-2-pyridin-3-ylpyrimidin-4-yl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-11-12(2)19-15(13-5-3-7-18-9-13)20-16(11)21-8-4-6-14(10-21)17(22)23/h3,5,7,9,14H,4,6,8,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMRVSHYUVVPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCCC(C2)C(=O)O)C3=CN=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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